molecular formula C27H26N2O4S B2681906 (Z)-4-benzoyl-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-24-9

(Z)-4-benzoyl-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2681906
CAS RN: 865174-24-9
M. Wt: 474.58
InChI Key: QXDRXAKOIQOLHD-DQSJHHFOSA-N
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Description

“(Z)-4-benzoyl-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential enzyme inhibitory effects against Alzheimer’s disease . They have also been investigated for their anti-inflammatory properties .


Synthesis Analysis

Benzothiazole derivatives are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

In biological activity studies, the acetylcholinesterase (AChE), butyrylcholinesterase (BChE), MAO-A, and MAO-B inhibitory potentials of all compounds were evaluated using the in vitro fluorometric method .

Scientific Research Applications

Synthetic Methodologies

Research on benzothiazolylidene benzamides often explores novel synthetic routes for creating these compounds due to their potential biological activities and material applications. For instance, an environmentally benign, metal-free synthesis method was reported for the creation of highly functionalized benzo[d]thiazol-2(3H)-ylidene benzamides. This synthesis employs a one-pot cascade process in water, showcasing the move towards greener chemistry practices in the synthesis of complex heterocyclic compounds (Saini, Kumar, Saunthwal, & Verma, 2019).

Biological Activities

Benzothiazolylidene benzamides have been investigated for their biological activities, including their potential as antimicrobial and anticancer agents. For example, various substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides were synthesized and assessed for antifungal activity. Some compounds displayed low to moderate activity, indicating their potential as leads for further optimization in antifungal drug development (Saeed, Zaman, Jamil, & Mirza, 2008).

Material Science Applications

In the realm of material science, benzothiazolylidene benzamides and their derivatives have been evaluated for their properties as corrosion inhibitors. An experimental and theoretical study on benzothiazole derivatives showcased their effectiveness in inhibiting corrosion of carbon steel in a 1 M HCl solution. These findings suggest that these compounds can provide substantial protection against steel corrosion, with potential applications in industrial settings (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Mechanism of Action

The use of dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer’s disease (AD) . Compound 4f displayed inhibitory activity against AChE and MAO-B enzyme with IC 50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively .

Future Directions

Benzothiazole derivatives, including “(Z)-4-benzoyl-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide”, show promise in the treatment of Alzheimer’s disease and as anti-inflammatory agents . Future research could focus on further exploring these potentials and developing these compounds into effective therapeutic agents.

properties

IUPAC Name

4-benzoyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-3-32-17-16-29-23-15-14-22(33-4-2)18-24(23)34-27(29)28-26(31)21-12-10-20(11-13-21)25(30)19-8-6-5-7-9-19/h5-15,18H,3-4,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDRXAKOIQOLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-benzoyl-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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